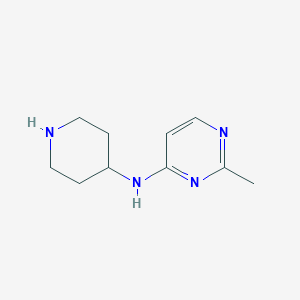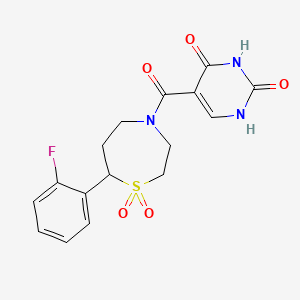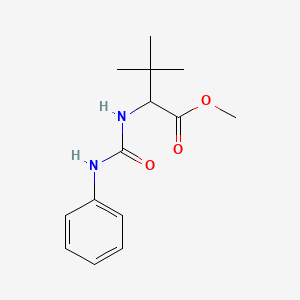![molecular formula C21H16F3N5O3S B2406383 2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 851123-45-0](/img/structure/B2406383.png)
2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a pyrazolo[3,4-d]pyrimidin-6-yl group, a thioacetamide group, and a trifluoromethoxyphenyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through transition metal-free routes, which have the advantages of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of the compound is likely complex due to the presence of multiple functional groups. The tolyl group is a functional group related to toluene and can generate three possible structural isomers . The 4-oxo group suggests the presence of a carbonyl group .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the thioacetamide group might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of the trifluoromethoxy group could influence the compound’s polarity and solubility .Scientific Research Applications
Synthesis and Antioxidant Activity
Compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, closely related to the chemical structure , have been synthesized and evaluated for their antioxidant activity. Notably, some derivatives, such as pyrazole and thiophene derivatives, demonstrated antioxidant activity comparable to ascorbic acid (El‐Mekabaty, 2015).
Anticancer Activity
Research focused on the anticancer potential of certain derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide has revealed that attaching different aryloxy groups to the pyrimidine ring can lead to compounds with appreciable cancer cell growth inhibition in several cancer cell lines (Al-Sanea et al., 2020).
Neuroinflammation PET Imaging
Novel pyrazolo[1,5-a]pyrimidines, related to the compound , have been synthesized for their potential to bind the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These derivatives have shown high affinity for TSPO and have been used in positron emission tomography (PET) imaging to study neuroinflammation in vivo (Damont et al., 2015).
Antimicrobial Activity
Several heterocycles incorporating the pyrazolo[3,4-d]pyrimidine moiety have been synthesized and evaluated for their antimicrobial properties. Some of these compounds have shown promising results against various microbial strains, indicating potential applications in antimicrobial therapy (Bondock et al., 2008).
Future Directions
properties
IUPAC Name |
2-[[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O3S/c1-12-2-6-14(7-3-12)29-18-16(10-25-29)19(31)28-20(27-18)33-11-17(30)26-13-4-8-15(9-5-13)32-21(22,23)24/h2-10H,11H2,1H3,(H,26,30)(H,27,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUONJHCQQLVEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(1H-Benzoimidazol-2-ylsulfanyl)-acetylamino]-benzoic acid methyl ester](/img/structure/B2406303.png)


![3-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B2406308.png)
![N-allyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2406310.png)
![1-Acetyl-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]piperidine-4-carboxamide](/img/structure/B2406311.png)
![N-(4-sulfamoylphenethyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide](/img/structure/B2406313.png)


![N-[(4-cyano-2-fluorophenyl)methyl]-N-ethyl-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2406319.png)
![1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2406320.png)
